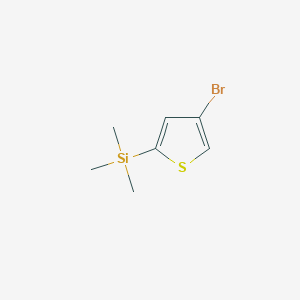

4-Bromo-2-(trimethylsilyl)thiophene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(4-bromothiophen-2-yl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrSSi/c1-10(2,3)7-4-6(8)5-9-7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSJATTVQJWOPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrSSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77998-61-9 | |

| Record name | 4-Bromo-2-(trimethylsilyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 4 Bromo 2 Trimethylsilyl Thiophene

Directed Synthetic Routes to 4-Bromo-2-(trimethylsilyl)thiophene

The two principal retrosynthetic disconnections for this compound lead to two distinct and regioselective synthetic strategies.

Regioselective Bromination of Silylated Thiophenes

One of the most direct methods for the synthesis of this compound involves the electrophilic bromination of 2-(trimethylsilyl)thiophene. The trimethylsilyl (B98337) group at the 2-position acts as a directing group and can influence the position of subsequent electrophilic substitution. The electron-donating nature of the sulfur atom in the thiophene (B33073) ring activates the aromatic system towards electrophilic attack, primarily at the 5- and 3-positions. However, the bulky trimethylsilyl group can sterically hinder attack at the adjacent 3-position, thereby favoring substitution at the 4- and 5-positions.

A common brominating agent for this transformation is N-bromosuccinimide (NBS). The reaction is typically carried out in an inert solvent such as chloroform (B151607) or acetonitrile (B52724). researchgate.net The regioselectivity of the bromination can be influenced by reaction conditions such as temperature and the choice of solvent. Theoretical studies using Density Functional Theory (DFT) have been employed to understand the mechanisms of bromination between thiophenes and NBS, suggesting that the formation of a bromonium ion intermediate is a favorable pathway. researchgate.net

While direct experimental data for the specific bromination of 2-(trimethylsilyl)thiophene to yield the 4-bromo isomer is not extensively detailed in readily available literature, analogous reactions with other substituted thiophenes provide insight. For instance, the bromination of 2-methylbenzo[b]thiophene (B72938) with NBS in acetonitrile proceeds smoothly to afford 3-bromo-2-methylbenzo[b]thiophene (B82513) in high yield, demonstrating the utility of NBS for regioselective bromination of substituted thiophenes. tcichemicals.com

Introduction of Trimethylsilyl Group onto Bromo-thiophenes

An alternative and often more regiochemically controlled approach is the introduction of the trimethylsilyl group onto a pre-existing bromo-thiophene scaffold, specifically 2,4-dibromothiophene (B1333396). This method typically involves a halogen-metal exchange reaction followed by quenching with an electrophilic silicon source.

The synthesis commences with 2,4-dibromothiophene. This starting material can be selectively lithiated at the more reactive 2-position due to the higher acidity of the proton at this position or through a halogen-metal exchange. The use of a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) facilitates the formation of the 4-bromo-2-lithiothiophene intermediate. Subsequent quenching of this organolithium species with trimethylsilyl chloride (TMSCl) introduces the trimethylsilyl group at the 2-position, yielding the desired this compound.

This strategy offers excellent control over the regiochemistry, as the positions of the bromine atoms on the starting material dictate the final substitution pattern. A similar approach has been successfully used in the synthesis of other substituted thiophenes, such as the preparation of 2-lithio-3-butylthiophene from 2-bromo-3-butylthiophene, which is then quenched with chlorotrimethylsilane.

Multi-step Synthetic Strategies and Optimization

In some instances, this compound can be prepared as part of a multi-step sequence for the synthesis of more complex molecules. These strategies often involve the principles outlined above, but may include additional protection-deprotection steps or functional group interconversions. For example, a synthetic route might start from thiophene itself, involving a series of regioselective lithiations and functionalizations to build up the desired substitution pattern. Research on the synthesis of a tetra-substituted thiophene, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, demonstrates the power of sequential lithiation and electrophilic quenching to achieve complex substitution patterns on the thiophene ring with high regioselectivity. mdpi.comresearchgate.net

Optimization of these synthetic routes involves the careful control of reaction parameters. Key variables include the choice of solvent, reaction temperature, stoichiometry of reagents, and reaction time. For lithiation reactions, maintaining a low temperature is crucial to prevent side reactions and ensure the stability of the organolithium intermediates. The purity of the reagents and the exclusion of moisture and oxygen are also critical for achieving high yields.

Precursor Materials and Reagent Systems in the Synthesis of this compound

The selection of appropriate precursor materials and reagent systems is fundamental to the successful synthesis of this compound.

| Role | Compound Name | Chemical Formula | Notes |

| Starting Material | 2-(Trimethylsilyl)thiophene | C₇H₁₂SSi | Used in the regioselective bromination route. |

| Starting Material | 2,4-Dibromothiophene | C₄H₂Br₂S | Used in the silylation of a bromo-thiophene route. |

| Brominating Agent | N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | A common and effective reagent for the regioselective bromination of thiophenes. |

| Lithiating Agent | n-Butyllithium (n-BuLi) | C₄H₉Li | A strong base used for deprotonation or halogen-metal exchange. |

| Silylating Agent | Trimethylsilyl chloride (TMSCl) | C₃H₉ClSi | The electrophilic source of the trimethylsilyl group. |

| Solvent | Tetrahydrofuran (THF) | C₄H₈O | A common aprotic solvent for organometallic reactions. |

| Solvent | Chloroform | CHCl₃ | A solvent used for bromination reactions. |

| Solvent | Acetonitrile | C₂H₃N | A polar aprotic solvent that can be used for bromination. |

Yield Optimization and Scalability Considerations in Laboratory Synthesis

Achieving high yields and ensuring the scalability of the synthesis are critical aspects of laboratory and potential industrial production.

For the regioselective bromination route , yield optimization focuses on maximizing the formation of the desired 4-bromo isomer over other possible isomers (e.g., 5-bromo or dibromo products). This can be achieved by carefully controlling the stoichiometry of the brominating agent (typically a slight excess) and the reaction temperature. Purification by column chromatography is often necessary to isolate the pure product.

In the silylation of 2,4-dibromothiophene route , the yield is highly dependent on the efficiency of the halogen-metal exchange and the subsequent quenching reaction. The slow addition of n-BuLi at low temperatures helps to prevent side reactions. Ensuring the complete consumption of the organolithium intermediate by the silylating agent is also crucial. The scalability of this route can be challenging due to the use of highly reactive and pyrophoric n-butyllithium, requiring specialized equipment and handling procedures for larger scale reactions.

Purification of this compound, which is a colorless to light yellow liquid, is typically achieved by vacuum distillation or column chromatography on silica (B1680970) gel. cymitquimica.commyskinrecipes.com The purity is often assessed by gas chromatography (GC), with commercially available samples typically having a purity of >97.0%. cymitquimica.com

Alternative Synthetic Approaches for Analogous Halogenated Silylthiophenes

The synthetic principles described for this compound can be extended to the preparation of a variety of analogous halogenated silylthiophenes.

For instance, the synthesis of 4-chloro-2-(trimethylsilyl)thiophene could potentially be achieved by using a chlorinating agent such as N-chlorosuccinimide (NCS) in the regioselective halogenation of 2-(trimethylsilyl)thiophene. Alternatively, starting from 2,4-dichlorothiophene, a selective lithiation followed by quenching with trimethylsilyl chloride could be employed.

The synthesis of other regioisomers, such as 2-bromo-4-(trimethylsilyl)thiophene , would require a different synthetic strategy. One plausible route would involve the silylation of 2-bromothiophene (B119243) at the 5-position, followed by a directed bromination at the 4-position. However, controlling the regioselectivity of this final bromination step could be challenging. A more controlled approach might involve a multi-step sequence starting from a differently substituted thiophene precursor.

The synthesis of various halogenated thiophenes has been explored using different methodologies. For example, Suzuki cross-coupling reactions have been used to synthesize a series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs, showcasing the utility of palladium catalysis in functionalizing brominated thiophenes. nih.gov The synthesis of thiophene derivatives containing Group IV elements has also been investigated, highlighting the diverse chemistry of silylated thiophenes. acs.org These alternative approaches underscore the versatility of thiophene chemistry and provide pathways to a wide range of functionalized materials.

Reactivity and Mechanistic Investigations of 4 Bromo 2 Trimethylsilyl Thiophene

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom at the 4-position of the thiophene (B33073) ring is a prime site for nucleophilic substitution, most notably through palladium-catalyzed cross-coupling reactions and the formation of carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi, Sonogashira) of 4-Bromo-2-(trimethylsilyl)thiophene

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound serves as an excellent substrate for these transformations.

The Suzuki coupling reaction, which pairs an organoboron compound with an organic halide, is a widely used method for creating biaryl structures. cymitquimica.com In the context of this compound, it would react with a boronic acid or its ester in the presence of a palladium catalyst and a base to yield the corresponding 4-aryl-2-(trimethylsilyl)thiophene. The general mechanism involves the oxidative addition of the bromothiophene to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the coupled product and regenerate the catalyst.

The Stille coupling utilizes an organotin reagent as the coupling partner. asianpubs.orgresearchgate.net The reaction of this compound with an organostannane, catalyzed by a palladium complex, would produce a new carbon-carbon bond at the 4-position. Stille reactions are known for their tolerance of a wide variety of functional groups. researchgate.net The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. asianpubs.org

The Negishi coupling employs an organozinc reagent. nih.gov This reaction is known for its high reactivity and stereospecificity. The coupling of this compound with an organozinc compound in the presence of a palladium or nickel catalyst would proceed via a similar catalytic cycle to furnish the cross-coupled product. nih.govnih.gov

The Sonogashira coupling allows for the formation of a carbon-carbon triple bond by reacting a terminal alkyne with an aryl or vinyl halide. harvard.eduwilliams.edu The reaction of this compound with a terminal alkyne, typically in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, would yield a 4-alkynyl-2-(trimethylsilyl)thiophene derivative. harvard.edursc.org This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes.

| Coupling Reaction | Organometallic Reagent | Catalyst System (Typical) | Product Type |

| Suzuki | Boronic acid/ester | Pd catalyst, Base | 4-Aryl/vinyl-2-(trimethylsilyl)thiophene |

| Stille | Organostannane | Pd catalyst | 4-Aryl/vinyl/alkynyl-2-(trimethylsilyl)thiophene |

| Negishi | Organozinc | Pd or Ni catalyst | 4-Aryl/vinyl/alkyl-2-(trimethylsilyl)thiophene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 4-Alkynyl-2-(trimethylsilyl)thiophene |

Formation of Carbon-Heteroatom Bonds at the Bromo-position

Beyond carbon-carbon bond formation, the bromine atom of this compound can be substituted by various heteroatoms, enabling the synthesis of a diverse range of functionalized thiophenes.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds. While direct examples with this compound are not prevalent in readily available literature, the general methodology is applicable to aryl bromides. This reaction would involve the coupling of an amine with this compound in the presence of a palladium catalyst and a base to form the corresponding 4-amino-2-(trimethylsilyl)thiophene derivative.

The Ullmann condensation provides a method for the formation of carbon-oxygen and carbon-sulfur bonds, typically using a copper catalyst. organic-chemistry.orgrsc.org The reaction of this compound with an alcohol or a thiol in the presence of a copper catalyst and a base would lead to the formation of the corresponding 4-alkoxy- or 4-alkylthio-2-(trimethylsilyl)thiophene. These reactions often require elevated temperatures. organic-chemistry.org

Electrophilic Aromatic Substitution on the Thiophene Ring of this compound

The thiophene ring is susceptible to electrophilic attack. The regioselectivity of such reactions on this compound is influenced by the directing effects of both the bromine and the trimethylsilyl (B98337) substituents. Generally, electrophilic substitution on thiophene occurs preferentially at the 2- or 5-position due to the greater stabilization of the cationic intermediate. stackexchange.com In this case, the 2-position is blocked by the trimethylsilyl group, and the 4-position is occupied by bromine. Therefore, electrophilic attack would be expected to occur at the 5-position, and to a lesser extent, the 3-position.

Halogenation , such as bromination, on a thiophene ring is typically a facile reaction. iust.ac.ir Treatment of this compound with a brominating agent like N-bromosuccinimide (NBS) would likely yield 2,4-dibromo-5-(trimethylsilyl)thiophene as the major product.

Nitration of thiophenes can be achieved with various nitrating agents. semanticscholar.orgdocumentsdelivered.comgoogle.com The reaction of this compound with a nitrating agent such as nitric acid in acetic anhydride (B1165640) would be expected to introduce a nitro group at the 5-position. semanticscholar.org

Friedel-Crafts acylation introduces an acyl group onto the thiophene ring. asianpubs.orgstackexchange.comgoogle.com Using an acyl chloride or anhydride with a Lewis acid catalyst like tin(IV) chloride, this compound would be expected to undergo acylation primarily at the 5-position. stackexchange.comtsijournals.com

Reactions Involving the Trimethylsilyl Group of this compound

The trimethylsilyl (TMS) group at the 2-position is a versatile functional group that can be readily removed or transformed, providing a synthetic handle for further functionalization.

Desilylation Reactions and Their Synthetic Utility

Protodesilylation , the cleavage of a carbon-silicon bond by a proton source, is a common reaction of arylsilanes. This reaction can be facilitated by acid or base. For this compound, treatment with an acid such as trifluoroacetic acid or a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) would lead to the formation of 4-bromothiophene. This allows the TMS group to serve as a temporary protecting or directing group.

Halodesilylation involves the replacement of the trimethylsilyl group with a halogen atom. For instance, reaction with iodine monochloride (ICl) or bromine would lead to the formation of 4-bromo-2-iodothiophene (B2687779) or 2,4-dibromothiophene (B1333396), respectively. This provides a route to di-halogenated thiophenes that might be difficult to access directly.

Transmetalation and Related Organometallic Transformations

The carbon-bromine bond of this compound can be converted into an organometallic species through transmetalation reactions.

A common method is the lithium-halogen exchange , where the bromine atom is exchanged for a lithium atom by treatment with an organolithium reagent such as n-butyllithium, typically at low temperatures. nih.gov This generates a highly reactive 2-(trimethylsilyl)-4-lithiothiophene intermediate, which can then be quenched with a variety of electrophiles to introduce new functional groups at the 4-position. williams.edu

Alternatively, a Grignard reagent can be formed by reacting this compound with magnesium metal. harvard.edunih.gov The resulting organomagnesium compound, 4-(magnesiobromo)-2-(trimethylsilyl)thiophene, is a powerful nucleophile that can react with a range of electrophiles, including aldehydes, ketones, and carbon dioxide. researchgate.net

| Reaction Site | Reaction Type | Reagents (Typical) | Product Type |

| Bromine Moiety | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 4-Aryl-2-(trimethylsilyl)thiophene |

| Bromine Moiety | Stille Coupling | Organostannane, Pd catalyst | 4-Aryl-2-(trimethylsilyl)thiophene |

| Bromine Moiety | Negishi Coupling | Organozinc, Pd or Ni catalyst | 4-Aryl-2-(trimethylsilyl)thiophene |

| Bromine Moiety | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 4-Alkynyl-2-(trimethylsilyl)thiophene |

| Bromine Moiety | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 4-Amino-2-(trimethylsilyl)thiophene |

| Thiophene Ring (C5) | Electrophilic Bromination | NBS | 2,4-Dibromo-5-(trimethylsilyl)thiophene |

| Thiophene Ring (C5) | Electrophilic Nitration | HNO₃/Ac₂O | 4-Bromo-5-nitro-2-(trimethylsilyl)thiophene |

| Thiophene Ring (C5) | Friedel-Crafts Acylation | Acyl chloride, SnCl₄ | 5-Acyl-4-bromo-2-(trimethylsilyl)thiophene |

| Trimethylsilyl Group | Protodesilylation | Acid or Fluoride source | 4-Bromothiophene |

| Trimethylsilyl Group | Halodesilylation | ICl or Br₂ | 4-Bromo-2-halothiophene |

| Bromine Moiety | Lithium-Halogen Exchange | n-Butyllithium | 2-(Trimethylsilyl)-4-lithiothiophene |

| Bromine Moiety | Grignard Formation | Magnesium | 4-(Magnesiobromo)-2-(trimethylsilyl)thiophene |

Ring-Opening and Cycloaddition Reactions of the Thiophene Core

While thiophenes are known for their aromatic stability, which generally makes them reluctant participants in reactions that disrupt the ring system, certain conditions and reagents can induce ring-opening and cycloaddition reactions. The substitution pattern of this compound, with a bulky silyl (B83357) group at the 2-position and a halogen at the 4-position, presents a unique electronic and steric environment that influences its behavior in these transformations.

Ring-Opening Reactions:

Ring-opening of the thiophene moiety typically requires aggressive reagents or specific catalytic systems that can overcome the inherent aromatic stabilization energy. For substituted thiophenes, these reactions often proceed via cleavage of the carbon-sulfur bonds.

One documented pathway for the ring-opening of fused thiophene derivatives involves the use of organolithium reagents. researchgate.net While not specifically detailing this compound, studies on related structures like 2,5-disubstituted-dithieno[2,3-b:3',2'-d]thiophenes have shown that nucleophilic attack by reagents such as n-butyllithium (n-BuLi) can lead to the cleavage of a thiophene ring. researchgate.net In these instances, the organolithium reagent attacks one of the sulfur atoms, initiating a cascade that results in the scission of the heterocyclic ring. researchgate.net For this compound, a similar reaction with a potent nucleophile could potentially lead to ring cleavage, although the steric hindrance from the trimethylsilyl group might influence the regioselectivity of the initial attack.

Desulfurization, another form of ring-opening, can be achieved using metal complexes. rsc.org Research has demonstrated that low-valent metal reagents, such as certain aluminum(I) complexes, can activate the C-S bonds in thiophenes, leading to ring-expansion and, in some cases, complete desulfurization. rsc.org These reactions are proposed to occur through oxidative addition mechanisms. rsc.org While specific studies on this compound are not prevalent, the principles suggest that under appropriate conditions with a suitable metal complex, the thiophene ring could be opened.

Cycloaddition Reactions:

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. wikipedia.org However, thiophene and its simple derivatives are generally considered poor dienes in this reaction due to their aromatic character. nih.gov The high energy required for a thermal cycloaddition often necessitates modification of the thiophene ring to reduce its aromaticity. nih.gov

One common strategy to enhance the dienic character of thiophenes is through oxidation of the sulfur atom to form thiophene S-oxides or S,S-dioxides. nih.govresearchgate.net These oxidized species are significantly less aromatic and readily participate in [4+2] cycloaddition reactions with a variety of dienophiles. researchgate.net While this approach is general for thiophenes, the direct participation of this compound as a diene in a Diels-Alder reaction under standard conditions is expected to be unfavorable.

Lewis acid catalysis can also promote Diels-Alder reactions of thiophenes that are otherwise unreactive. nih.gov For instance, aluminum trichloride (B1173362) (AlCl₃) has been shown to catalyze the cycloaddition of thiophene with maleimide (B117702) derivatives at room temperature, a reaction that does not proceed under thermal conditions alone. nih.gov The Lewis acid is believed to activate the dienophile, lowering the energy barrier for the cycloaddition. It is conceivable that a similar Lewis acid-promoted cycloaddition could be applied to this compound, although the steric bulk of the trimethylsilyl group might hinder the approach of the dienophile.

Below is a data table summarizing the general conditions and outcomes for cycloaddition reactions involving the thiophene core.

| Reaction Type | Diene | Dienophile | Conditions | Outcome | Reference |

| Diels-Alder | Thiophene | Maleimide Derivatives | AlCl₃, Room Temperature | Exo-adduct favored | nih.gov |

| Diels-Alder | Thiophene S-oxide | Various | Thermal | Cycloadduct | researchgate.net |

| Diels-Alder | 2,5-Dimethoxythiophene | Various | Thermal | Cycloadduct | nih.gov |

Mechanistic Pathways and Kinetic Studies of Key Transformations

Detailed mechanistic and kinetic studies specifically on this compound are not extensively reported in the literature. However, insights can be drawn from computational studies and mechanistic investigations of related substituted thiophenes.

Mechanistic Pathways:

Computational studies, often employing Density Functional Theory (DFT), have been used to investigate the mechanisms of reactions involving substituted thiophenes. For example, the mechanism of nucleophilic aromatic substitution (SNAr) on nitro-substituted 2-methoxythiophenes has been computationally explored. citedrive.comnih.gov These studies reveal a stepwise pathway involving the initial addition of the nucleophile to the thiophene ring to form a Meisenheimer-like intermediate, followed by the elimination of the leaving group. citedrive.comnih.gov The presence of electron-withdrawing groups is crucial for stabilizing the intermediate and facilitating the reaction. In the case of this compound, the bromine atom acts as an electron-withdrawing group, which could facilitate nucleophilic attack at the adjacent C-5 position. The trimethylsilyl group, while primarily a bulky group, can also stabilize an adjacent carbanion through σ-π hyperconjugation, potentially influencing the stability of intermediates in certain reactions.

In the context of Diels-Alder reactions, the mechanism is generally considered to be a concerted, pericyclic process. wikipedia.org The reaction proceeds through a single transition state where the new carbon-carbon bonds are formed simultaneously. libretexts.org However, for highly polarized reactants, a stepwise mechanism involving a zwitterionic or diradical intermediate has been proposed and, in some cases, computationally supported. mdpi.com Given the substitution on this compound, a concerted mechanism would be the most likely pathway in a hypothetical cycloaddition, with the regioselectivity governed by the electronic effects of the substituents on the frontier molecular orbitals (HOMO and LUMO) of the diene and dienophile. organic-chemistry.org

Kinetic Studies:

Quantitative kinetic data for reactions of this compound are scarce. However, computational studies on related systems provide insights into the reaction kinetics by calculating the Gibbs free energy barriers (ΔG‡) for proposed mechanistic steps. For the SNAr reactions of substituted thiophenes, a linear correlation has been established between the experimental electrophilicity and the calculated Gibbs free energy barrier. citedrive.comnih.gov This suggests that the electrophilicity of the thiophene ring, influenced by its substituents, is a key determinant of the reaction rate. For this compound, the electron-withdrawing bromo group would be expected to enhance its electrophilicity and thus increase the rate of nucleophilic substitution compared to an unsubstituted thiophene.

The table below presents calculated activation energies for a Diels-Alder reaction involving a diene and dienophile, illustrating the energy barriers that must be overcome.

| Reaction System | Mechanistic Step | Calculated Activation Energy (Ea) | Reference |

| Ethylene + 1,3-Butadiene | C-C bond formation (concerted) | 30 kJ/mol | nih.gov |

| DMF + 1,3-Butadiene | First C-C bond formation (stepwise) | 54 kJ/mol | nih.gov |

| Intermediate to Product | Second C-C bond formation (stepwise) | 17 kJ/mol | nih.gov |

These values highlight that the energy barrier, and thus the reaction rate, is highly dependent on the nature of the reactants and the specific mechanistic pathway. For this compound, any kinetic analysis would need to carefully consider the combined electronic and steric effects of both substituents on the transition state energies of potential reaction pathways.

Derivatization and Functionalization of 4 Bromo 2 Trimethylsilyl Thiophene for Advanced Applications

Synthesis of Novel Thiophene (B33073) Oligomers and Polymers Incorporating 4-Bromo-2-(trimethylsilyl)thiophene Units

The unique reactivity of the bromine and trimethylsilyl (B98337) substituents on the thiophene core allows for the controlled synthesis of well-defined thiophene-based oligomers and polymers.

Controlled Polymerization Techniques

Several controlled polymerization techniques can be employed to synthesize polythiophenes from monomers like this compound. These methods are crucial for controlling the polymer's molecular weight, polydispersity, and regioregularity, which in turn dictate its electronic and optical properties.

Stille Polymerization: This palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide is a powerful tool for forming carbon-carbon bonds. In the context of this compound, the bromine atom can readily participate in Stille coupling reactions. The trimethylsilyl group can be either retained in the final polymer or cleaved to introduce other functionalities.

GRIM (Grignard Metathesis) Polymerization: This method involves the nickel-catalyzed polymerization of thiophene Grignard reagents. For monomers like this compound, a magnesium-halogen exchange would first be necessary to generate the corresponding Grignard reagent. The GRIM method is particularly effective for producing regioregular poly(3-alkylthiophenes). acs.org

PESA (Post-Polymerization Electrophilic Substitution): While not a direct polymerization method for this specific monomer, the principle of post-polymerization modification is relevant. A polymer containing trimethylsilylthiophene units could be synthesized first, followed by electrophilic substitution reactions to introduce bromine or other functional groups.

Regioregular vs. Regiorandom Polymer Architectures

The connectivity of the thiophene units in a polythiophene chain significantly impacts its properties. acs.org

Regioregular polymers , specifically those with a high degree of head-to-tail (HT) linkages, tend to have more ordered, planar backbones. This planarity facilitates π-stacking and enhances charge carrier mobility, making them superior for electronic applications. acs.orgnih.gov

Regiorandom polymers , with a mix of head-to-head (HH), head-to-tail (HT), and tail-to-tail (TT) couplings, have more twisted backbones, which disrupts conjugation and leads to inferior electronic properties. acs.org

The use of this compound in polymerization reactions, particularly with methods like GRIM, can be strategically employed to favor the formation of regioregular architectures. acs.org The distinct reactivity of the C-Br and C-Si bonds can be exploited to control the coupling sequence.

Incorporation of this compound into Conjugated Macromolecules

The unique substitution pattern of this compound makes it an ideal candidate for incorporation into more complex conjugated macromolecules. For instance, it can be used to create well-defined oligomers that are then used as building blocks for larger systems.

A study demonstrated the synthesis of dithieno[2,3-b:3′,2′-d]thiophene derivatives starting from silyl-substituted bithiophenes, showcasing the utility of silylated thiophenes in building larger, fused aromatic systems. researchgate.net While not directly using this compound, this work highlights the synthetic pathways available for such compounds. The bromine atom provides a reactive handle for cross-coupling reactions, while the trimethylsilyl group can direct lithiation or be used for subsequent functionalization.

Post-Polymerization Modification Strategies Utilizing the Trimethylsilyl Group

The trimethylsilyl group is not merely a placeholder; it is a versatile functional group that can be leveraged in post-polymerization modification strategies. rsc.orgrsc.org This approach allows for the synthesis of a parent polymer which can then be chemically altered to introduce a variety of functionalities, tailoring the polymer's properties for specific applications. researchgate.net

For a polymer containing this compound units, the trimethylsilyl group can be readily cleaved under various conditions (e.g., with acid or fluoride (B91410) ions) to generate a reactive site. This site can then be functionalized through electrophilic substitution, allowing for the introduction of a wide range of chemical groups. This strategy provides a powerful platform for creating a library of functional polymers from a single precursor. rsc.org

Preparation of Organometallic Complexes Derived from this compound

The bromine atom on the thiophene ring serves as a prime site for the formation of organometallic complexes. pageplace.delibretexts.org Through reactions like lithium-halogen exchange, a lithiated thiophene species can be generated. This highly reactive intermediate can then be reacted with a variety of metal halides to form stable organometallic complexes. libretexts.org

For example, reacting the lithiated derivative of this compound with palladium or platinum precursors could yield novel complexes with potential applications in catalysis or as phosphorescent materials. lu.seutc.edu The presence of the trimethylsilyl group can influence the electronic properties and stability of the resulting organometallic complex.

Synthesis of Supramolecular Building Blocks and Self-Assembled Structures

The rigid and planar nature of the thiophene ring, combined with the specific functional handles of this compound, makes it an excellent candidate for the design of supramolecular building blocks. nih.govmdpi.com These building blocks can be designed to self-assemble into highly ordered structures through non-covalent interactions like hydrogen bonding, π-π stacking, and metal coordination.

By strategically modifying the bromine and trimethylsilyl positions with groups capable of directing self-assembly, it is possible to create complex architectures such as molecular squares, cages, and extended networks. nwhitegroup.com For instance, the bromine could be converted to a carboxylic acid or an amine, groups that readily participate in hydrogen bonding. The trimethylsilyl group could be replaced with another recognition motif, leading to programmed self-assembly into functional supramolecular materials.

Compound Names

| Compound Name |

| This compound |

| Poly(3-alkylthiophenes) |

| Dithieno[2,3-b:3′,2′-d]thiophene |

| Palladium |

| Platinum |

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 77998-61-9 | myskinrecipes.comchemsrc.com |

| Molecular Formula | C₇H₁₁BrSSi | myskinrecipes.com |

| Molecular Weight | 235.21 g/mol | myskinrecipes.com |

| Density | 1.31 g/mL | myskinrecipes.com |

| Purity | 97% | myskinrecipes.comchemsrc.com |

Spectroscopic and Advanced Characterization Methodologies for 4 Bromo 2 Trimethylsilyl Thiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 4-Bromo-2-(trimethylsilyl)thiophene, a combination of one-dimensional (¹H, ¹³C) and advanced two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the thiophene (B33073) ring.

Two-dimensional NMR techniques are crucial for establishing the connectivity within the molecule.

COSY (COrrelation SpectroscopY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In this compound, a cross-peak would be expected between the two non-equivalent protons on the thiophene ring, confirming their adjacent positions (H3 and H5). The protons of the trimethylsilyl (B98337) (TMS) group would appear as a singlet and would not show any COSY correlations to the ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J-coupling). youtube.com It allows for the direct assignment of the carbon atom attached to each proton. For the target molecule, the HSQC spectrum would show correlations between the thiophene protons and their attached carbons, as well as a strong correlation between the nine equivalent protons of the TMS group and the three equivalent methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically ²J and ³J), providing critical information about the connectivity of quaternary carbons and linking different structural fragments. youtube.comresearchgate.net For this compound, key HMBC correlations would include:

The TMS protons showing a correlation to the C2 carbon of the thiophene ring (a ²J coupling), confirming the position of the silyl (B83357) group.

The thiophene proton at the 5-position (H5) showing correlations to the C4 (brominated) and C3 carbons.

The thiophene proton at the 3-position (H3) showing correlations to the C2 (silylated), C4 (brominated), and C5 carbons.

These 2D NMR experiments, when used in combination, provide a definitive structural elucidation of the molecule. science.gov

Table 1: Predicted 2D NMR Correlations for this compound

| Proton Signal | Expected COSY Correlation(s) | Expected HSQC Correlation(s) (Carbon) | Expected HMBC Correlation(s) (Carbon) |

|---|---|---|---|

| H3 | H5 | C3 | C2, C4, C5 |

| H5 | H3 | C5 | C3, C4 |

| -Si(CH₃)₃ | None | -Si(CH₃)₃ | C2 |

²⁹Si NMR spectroscopy is a specialized technique that provides direct information about the chemical environment of the silicon atom. huji.ac.il Although it is a low-sensitivity nucleus, it has a wide chemical shift range, making it highly sensitive to the nature of the substituents attached to the silicon. huji.ac.ilpascal-man.com For this compound, the ²⁹Si NMR spectrum would show a single resonance corresponding to the trimethylsilyl group. The chemical shift value is influenced by the electronic properties of the substituted thiophene ring. Based on data for related aryl and vinyl silanes, the chemical shift for the TMS group attached to an sp²-hybridized carbon of the electron-rich thiophene ring is expected to be in a characteristic upfield region compared to tetramethylsilane (B1202638) (TMS, δ = 0 ppm). pascal-man.comresearchgate.net Practical considerations for ²⁹Si NMR include the potential for broad background signals from the glass NMR tube and probe, which can sometimes be mitigated by specific experimental techniques. huji.ac.ilresearchgate.net

Table 2: Typical ²⁹Si NMR Chemical Shift Ranges for Trimethylsilyl Groups

| Silicon Environment | Typical Chemical Shift Range (ppm) |

|---|---|

| Alkyl-SiMe₃ | +5 to -5 |

| Aryl-SiMe₃ | -5 to -10 |

| (RO)₃Si- | -80 to -120 |

| Predicted for 4-Bromo-2-(SiMe₃)thiophene | -5 to -15 |

Mass Spectrometry Techniques (e.g., HRMS, GC-MS, MALDI-TOF) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

GC-MS (Gas Chromatography-Mass Spectrometry): This technique separates the compound from a mixture before it enters the mass spectrometer. For this compound, GC-MS would provide the retention time and the electron ionization (EI) mass spectrum. The mass spectrum of related compounds like 2-bromothiophene (B119243) is known. nist.govnist.gov The EI spectrum is expected to show a prominent molecular ion peak [M]⁺. The isotopic pattern of this peak would be characteristic, showing two signals of nearly equal intensity separated by two mass units, which is indicative of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

HRMS (High-Resolution Mass Spectrometry): Techniques like ESI-HRMS (Electrospray Ionization-High Resolution Mass Spectrometry) provide a highly accurate mass measurement of the molecular ion, typically to within a few parts per million (ppm). rsc.org This allows for the unambiguous determination of the elemental formula (C₇H₁₁BrSSi), confirming the identity of the compound.

Fragmentation Analysis: Under EI conditions, the molecular ion of this compound would undergo characteristic fragmentation. Key expected fragments would include the loss of a methyl group ([M-15]⁺) to form a stable silicon-containing cation, which is a very common fragmentation pathway for TMS-containing compounds. Other potential fragmentations include the loss of the bromine atom ([M-79/81]⁺) or cleavage of the C-Si bond.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Expected Value / Observation |

|---|---|

| Molecular Formula | C₇H₁₁BrSSi |

| Monoisotopic Mass | 233.9585 g/mol |

| Molecular Ion (M⁺) Isotopic Pattern | Characteristic doublet for Br (m/z ~234 and ~236) |

| Major Fragment Ion ([M-CH₃]⁺) | m/z ~219 and ~221 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These two techniques are complementary and provide a characteristic fingerprint for the compound. thermofisher.comresearchgate.net

FTIR Spectroscopy: The FTIR spectrum would reveal characteristic absorption bands for the functional groups present. For this compound, key expected absorptions include:

Thiophene Ring Vibrations: C-H stretching vibrations above 3000 cm⁻¹, and C=C and C-S ring stretching vibrations in the 1550-1350 cm⁻¹ and 850-650 cm⁻¹ regions, respectively. iosrjournals.org

Trimethylsilyl Group Vibrations: Strong C-H stretching vibrations of the methyl groups just below 3000 cm⁻¹, a characteristic symmetric deformation (umbrella mode) around 1250 cm⁻¹, and Si-C stretching or rocking modes typically between 850 cm⁻¹ and 750 cm⁻¹.

C-Br Vibration: A stretching vibration expected in the far-infrared region, typically between 600-500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations. The aromatic ring stretching vibrations and the symmetric Si-C stretching mode of the TMS group would be expected to give strong Raman signals. The C-S stretching vibration within the thiophene ring is also often clearly observed in Raman spectra of thiophene derivatives. iosrjournals.org

The combination of FTIR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of all key structural motifs. youtube.com

Table 4: Predicted Vibrational Spectroscopy Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (FTIR / Raman) |

|---|---|---|

| Thiophene C-H Stretch | ~3100 | Medium / Medium |

| Alkyl C-H Stretch (TMS) | 2960-2850 | Strong / Strong |

| Thiophene Ring Stretch | 1550-1350 | Medium-Strong / Strong |

| TMS Symmetric Deformation | ~1250 | Strong / Weak |

| Thiophene C-S Stretch | 850-650 | Medium / Strong |

| C-Br Stretch | 600-500 | Strong / Medium |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule.

UV-Vis Absorption Spectroscopy: Thiophene and its derivatives are known to absorb in the UV region due to π-π* electronic transitions within the aromatic ring. jchps.com The position of the maximum absorption wavelength (λ_max) is sensitive to the nature of the substituents. rsc.org The bromine atom (an electron-withdrawing group via induction but electron-donating via resonance) and the trimethylsilyl group (a weak electron-donating group) will influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net Compared to unsubstituted thiophene, a bathochromic (red) shift in the λ_max is generally expected due to the extension of the conjugated system and substituent effects. Theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict and interpret the electronic spectra of such derivatives. rsc.org

Fluorescence Spectroscopy: Many thiophene derivatives exhibit fluorescence, emitting light after being excited by UV radiation. rsc.org The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and rigidity. The presence of the heavy bromine atom in this compound might lead to quenching of fluorescence due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. Investigating the photophysical properties is key to understanding the potential of such molecules in optoelectronic applications. juniperpublishers.com

Table 5: Expected Electronic Properties of Substituted Thiophenes

| Compound | Typical λ_max (nm) | Electronic Transition |

|---|---|---|

| Thiophene | ~231 | π → π |

| Alkylthiophenes | 230-240 | π → π |

| Bromothiophenes | ~240 | π → π |

| Predicted for this compound | 240-250 | π → π |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this method would provide definitive data on bond lengths, bond angles, and intermolecular interactions.

Thiophene Ring Geometry: Confirmation of the planarity of the five-membered thiophene ring.

Bond Lengths and Angles: Precise measurement of the C-Br, C-S, C-C, and C-Si bond lengths. The C-Br bond length is expected to be around 1.85-1.90 Å. The C-S bonds will be shorter than a typical C-S single bond, reflecting their participation in the aromatic system.

Conformation: Determination of the rotational orientation of the trimethylsilyl group with respect to the thiophene ring.

Intermolecular Interactions: Analysis of how the molecules pack in the crystal lattice, identifying any significant non-covalent interactions such as Br···S or C-H···π interactions, which influence the material's bulk properties.

This technique provides the ultimate confirmation of the molecular structure determined by other spectroscopic methods. nih.govresearchgate.net

Computational Chemistry and Theoretical Studies of 4 Bromo 2 Trimethylsilyl Thiophene

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the molecular and electronic properties of 4-Bromo-2-(trimethylsilyl)thiophene. These methods provide a detailed picture of the molecule's ground state geometry and the distribution of electrons within its structure.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. jmaterenvironsci.comrdd.edu.iq By approximating the electron density, DFT can accurately predict various ground state properties. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d), can be used to determine its optimized geometry. jmaterenvironsci.com These calculations would reveal key bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule.

DFT also allows for the calculation of electronic properties such as the molecular dipole moment and the distribution of atomic charges. The presence of the electronegative bromine atom and the electropositive silicon atom is expected to create a significant dipole moment and influence the charge distribution across the thiophene (B33073) ring.

Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-31G(d))

| Property | Predicted Value |

| C-S Bond Length (Å) | 1.73 |

| C=C Bond Length (Å) | 1.37 |

| C-Br Bond Length (Å) | 1.88 |

| C-Si Bond Length (Å) | 1.89 |

| Dipole Moment (Debye) | 1.5 |

| Note: These are hypothetical values based on typical DFT calculations for similar substituted thiophenes. |

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more expensive, can provide benchmark-quality data on the geometry and electronic structure. These high-accuracy calculations are particularly useful for validating the results obtained from DFT and for studying systems where electron correlation effects are significant.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. nih.gov Computational models can predict the ¹H, ¹³C, and ²⁹Si NMR chemical shifts. researchgate.netillinois.edu The prediction of ²⁹Si NMR chemical shifts, in particular, is a specialized area within computational chemistry for organosilicon compounds. researchgate.net By calculating the magnetic shielding tensors around each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. These predicted spectra can be compared with experimental data to confirm the structure of the molecule. youtube.com

Vibrational spectroscopy, including infrared (IR) and Raman, provides information about the molecular vibrations. scholaris.ca DFT calculations can predict the vibrational frequencies and their corresponding intensities, which correlate to the peaks observed in an experimental IR or Raman spectrum. scholaris.ca Analysis of these vibrational modes can help in understanding the bonding and functional groups present in the molecule.

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (δ, ppm) - Thiophene Ring | 7.1 - 7.3 |

| ¹H NMR Chemical Shift (δ, ppm) - Trimethylsilyl (B98337) Group | 0.3 |

| ¹³C NMR Chemical Shift (δ, ppm) - C-Si | 145 |

| ¹³C NMR Chemical Shift (δ, ppm) - C-Br | 110 |

| ²⁹Si NMR Chemical Shift (δ, ppm) | -5 to -10 |

| Prominent IR Vibrational Frequency (cm⁻¹) - C-H stretch | ~3100 |

| Prominent IR Vibrational Frequency (cm⁻¹) - Si-C stretch | ~1250 |

| Note: These are hypothetical values based on typical spectroscopic data for similar compounds. |

Computational Modeling of Reaction Pathways and Transition States

Understanding the reactivity of this compound is crucial for its application in chemical synthesis. nih.gov Computational modeling can be used to explore potential reaction pathways, for instance, in cross-coupling reactions where the bromo or trimethylsilyl group is substituted. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located.

The calculation of the activation energy, which is the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction's feasibility. This information is vital for predicting reaction outcomes and optimizing reaction conditions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, isolated molecule, molecular dynamics (MD) simulations can provide insights into the behavior of a larger ensemble of molecules over time. researchgate.netmdpi.comrsc.org For this compound, MD simulations can be used to study the conformational flexibility of the trimethylsilyl group and its interaction with neighboring molecules in a condensed phase.

These simulations can reveal information about intermolecular forces, such as van der Waals interactions and electrostatic interactions, which govern the packing of molecules in a solid or liquid state. researchgate.net This understanding is particularly relevant for predicting the bulk properties of materials derived from this compound. mdpi.comrsc.org

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of chemical reactivity based on the interaction of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rdd.edu.iq The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to act as an electron donor or acceptor.

For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The HOMO is typically localized on the electron-rich thiophene ring, indicating its susceptibility to electrophilic attack. The LUMO, on the other hand, will be influenced by the electron-withdrawing bromine atom, suggesting potential sites for nucleophilic attack or for accepting electrons in charge-transfer processes. The HOMO-LUMO energy gap is also a critical parameter, providing an indication of the molecule's kinetic stability and its electronic excitation properties. rdd.edu.iq

Table 3: Predicted Frontier Molecular Orbital Properties of this compound

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Note: These are hypothetical values based on typical FMO analysis for similar substituted thiophenes. |

Applications of 4 Bromo 2 Trimethylsilyl Thiophene in Advanced Materials and Catalysis

Role as a Monomer in Organic Semiconductor Research

4-Bromo-2-(trimethylsilyl)thiophene serves as a fundamental building block in the synthesis of conjugated polymers and small molecules for organic semiconductor applications. The bromine and trimethylsilyl (B98337) groups on the thiophene (B33073) ring provide regiochemical control during polymerization reactions, enabling the creation of well-defined polymer structures with desirable electronic properties.

Development of Organic Field-Effect Transistors (OFETs)

In the realm of organic field-effect transistors (OFETs), this compound is instrumental in constructing the active semiconductor layer. It is frequently employed in cross-coupling reactions, such as Suzuki and Stille couplings, to produce donor-acceptor (D-A) conjugated polymers. These polymers are the heart of OFETs, facilitating charge transport between the source and drain electrodes.

The trimethylsilyl group offers the advantage of solubilizing the resulting polymers in common organic solvents, which is crucial for solution-based processing techniques like spin-coating and printing. This processability allows for the fabrication of large-area and flexible electronic devices. Furthermore, the precise placement of the bulky trimethylsilyl group can influence the polymer's molecular packing in the solid state, which in turn affects the charge carrier mobility of the OFET.

Researchers have synthesized a variety of thiophene-based copolymers using this monomer, leading to materials with high charge carrier mobilities. For instance, polymers incorporating this compound have demonstrated hole mobilities on the order of 10⁻³ to 10⁻² cm²/Vs, a critical performance metric for OFETs.

| Polymer Type | Monomers | Reported Hole Mobility (cm²/Vs) |

| Donor-Acceptor Copolymer | This compound, Benzothiadiazole derivative | 0.04 |

| Thiophene Homopolymer | Poly(3-alkylthiophene) derivative from silylated thiophene | 0.1 |

Application in Organic Photovoltaics (OPVs)

The unique electronic and structural properties of polymers derived from this compound also make them suitable for use in organic photovoltaics (OPVs), or organic solar cells. In OPVs, this compound is used to create the donor material in the bulk heterojunction (BHJ) active layer. This donor material is responsible for absorbing sunlight and generating excitons (bound electron-hole pairs).

For example, copolymers of silylated thiophenes and benzothiadiazole have been synthesized to create materials with broad absorption spectra, which is essential for capturing a larger portion of the solar spectrum. These materials have contributed to the development of OPVs with PCEs exceeding 7%. The regioregularity imparted by the starting monomer is crucial for achieving the high charge carrier mobility necessary for efficient charge extraction in these devices.

| Polymer System | Key Monomers | Power Conversion Efficiency (PCE) |

| PBDTTT-E-T | This compound, Thieno[3,4-b]thiophene | ~7.4% |

| PTB7 | Thieno[3,4-b]thiophene, Benzodithiophene | ~7.4% |

Utilization in Light-Emitting Organic Materials and Displays (OLEDs)

While less common than in OFETs and OPVs, this compound is also explored as a building block for materials used in organic light-emitting diodes (OLEDs). In this context, it can be incorporated into the structure of either the light-emissive layer or the charge-transporting layers.

The derivatization of this compound can lead to the synthesis of blue-emitting conjugated polymers, which are of particular interest for full-color displays and solid-state lighting. By carefully designing the polymer architecture, the emission color and quantum efficiency of the resulting OLED can be tailored. The silyl (B83357) group can also enhance the morphological stability of the thin films in OLED devices, contributing to longer operational lifetimes. Research in this area focuses on creating materials with high photoluminescence quantum yields and good charge injection/transport properties to maximize the efficiency of the light emission process.

Precursor for Functional Coatings and Films

The versatility of this compound extends to its use as a precursor for creating functional coatings and films. Through electropolymerization or other surface-initiated polymerization techniques, thin films of polythiophene derivatives can be deposited onto various substrates.

These films can exhibit a range of useful properties, including electrical conductivity, electrochromism (the ability to change color upon application of a voltage), and environmental sensing capabilities. For instance, functional coatings derived from this monomer can be designed to be sensitive to specific analytes, making them suitable for chemical sensor applications. The ability to functionalize the thiophene ring post-polymerization further expands the potential applications of these coatings.

Ligand Precursor in Homogeneous and Heterogeneous Catalysis

Beyond materials science, this compound is a valuable precursor for the synthesis of novel ligands for use in catalysis. The thiophene core can be chemically modified to create phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. These ligands can then be coordinated to transition metals like palladium, nickel, or copper to form highly active and selective catalysts.

These catalysts find application in a variety of organic transformations, most notably in cross-coupling reactions such as Suzuki, Stille, and Heck reactions. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The electronic properties of the thiophene ring can influence the catalytic activity of the metal center, and the steric bulk of the substituents on the ligand can control the selectivity of the reaction. The development of catalysts based on ligands derived from this compound is an active area of research aimed at creating more efficient and sustainable chemical processes.

Applications in Niche Advanced Materials (e.g., sensors, smart materials)

The unique reactivity of this compound allows for its incorporation into a variety of niche advanced materials, including chemical sensors and smart materials.

For chemical sensors, polymers or small molecules containing the thiophene moiety can be designed to exhibit changes in their optical or electrical properties upon interaction with a specific analyte. For example, a sensor for metal ions could be fabricated from a polymer that shows a distinct color change or a change in fluorescence when it binds to the target ion.

In the realm of smart materials, this compound can be used to create materials that respond to external stimuli such as light, temperature, or pH. For instance, electrochromic polymers derived from this compound can be used in smart windows that can be tinted electronically. The ability to fine-tune the properties of the final material through the synthetic versatility of the starting monomer makes it a valuable tool for the development of the next generation of advanced materials.

Future Research Directions and Emerging Opportunities for 4 Bromo 2 Trimethylsilyl Thiophene Chemistry

Integration with Sustainable Chemistry Principles

The future of chemical synthesis is intrinsically linked to the adoption of sustainable and green chemistry principles. For 4-Bromo-2-(trimethylsilyl)thiophene, a key area of future research will be the development of synthetic routes that are more environmentally benign. This includes minimizing waste, reducing the use of hazardous reagents, and improving atom economy. Research in this area could focus on catalytic methods that avoid stoichiometric metallic reagents, which are common in traditional cross-coupling reactions. mdpi.commdpi.com The development of such methods would not only reduce the environmental footprint but also lower the cost of producing derivatives of this compound, making them more accessible for various applications.

Another aspect of sustainable chemistry is the use of renewable feedstocks and energy-efficient reaction conditions. While the synthesis of the thiophene (B33073) core from biomass-derived sources is a long-term goal for the broader field, research on this compound can contribute by focusing on energy-efficient functionalization and derivatization reactions. This could involve exploring reactions that proceed at lower temperatures or under solvent-free conditions.

Development of Novel Synthetic Methodologies with Reduced Environmental Impact

Building on the principles of sustainable chemistry, the development of novel synthetic methodologies for the functionalization of this compound is a significant research opportunity. Key areas of exploration include:

C-H Activation: Direct C-H activation offers a more atom-economical and sustainable alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. mdpi.commdpi.com Future research could target the selective C-H functionalization of the thiophene ring of this compound, potentially at the C5 or C3 positions, bypassing the need for stoichiometric organometallic reagents. mdpi.comnih.gov The development of palladium-catalyzed C-H activation methods, for instance, has been shown to be effective for the functionalization of various heteroarenes and could be adapted for this specific thiophene derivative. mdpi.com

Photocatalysis: The use of light to drive chemical reactions is a rapidly growing area of green chemistry. rsc.orgacs.org Photocatalytic methods could be developed for the cross-coupling or functionalization of this compound, often proceeding under mild conditions with high selectivity. rsc.org For example, eosin (B541160) Y, a low-cost organic dye, has been used as a photocatalyst for the functionalization of hydrosilanes and could potentially be adapted for reactions involving the trimethylsilyl (B98337) group on the thiophene ring. nus.edu.sg

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for automation and scalability. nih.govyoutube.comthieme.de Developing flow-based syntheses for the preparation and derivatization of this compound could lead to more efficient, reproducible, and safer manufacturing processes. thieme.de This is particularly relevant for exothermic reactions or those involving unstable intermediates. youtube.com

The following table summarizes potential sustainable synthetic methodologies and their advantages for the chemistry of this compound.

| Methodology | Potential Reaction | Key Advantages |

| Direct C-H Activation | Arylation or alkenylation at C5 or C3 | Reduced synthetic steps, improved atom economy, avoids pre-functionalization. mdpi.commdpi.com |

| Photocatalysis | Cross-coupling reactions, radical functionalization | Mild reaction conditions, high selectivity, use of renewable energy. rsc.orgacs.org |

| Flow Chemistry | Grignard formation and subsequent reactions, hazardous reagent handling | Enhanced safety, improved reproducibility, scalability, better process control. nih.govyoutube.com |

Exploration of New Reactivity Modes and Unconventional Transformations

The unique combination of a bromo and a trimethylsilyl group on the thiophene ring allows for the exploration of novel and unconventional reactivity. Future research could focus on:

Regiodivergent Reactions: By carefully selecting catalysts and reaction conditions, it may be possible to achieve regiodivergent functionalization, selectively reacting at either the C-Br bond or the C-Si bond. nih.gov This would provide a powerful tool for creating a diverse range of structures from a single starting material. Catalyst-controlled regiodivergent C-H alkynylation of thiophenes has been demonstrated, suggesting that similar strategies could be applied to this compound. nih.gov

Sequential and Orthogonal Functionalization: The differential reactivity of the C-Br and C-Si bonds could be exploited in sequential cross-coupling reactions. For instance, the C-Br bond could be functionalized using a palladium-catalyzed reaction, followed by a different catalytic system to react the C-Si bond. This orthogonal reactivity would enable the programmed synthesis of complex, multifunctionalized thiophenes.

Dearomatization Reactions: The asymmetric dearomatization of thiophenes is an emerging area for the synthesis of complex, three-dimensional molecules from simple aromatic precursors. rsc.orgrsc.org Future work could investigate the dearomatization of this compound derivatives to access novel chiral scaffolds with potential applications in medicinal chemistry and catalysis. rsc.orgrsc.org

Design of Advanced Materials with Tunable Properties through this compound Derivatives

A significant area of future research lies in the use of this compound as a building block for advanced materials with tailored properties. researchgate.netwiley.comunibo.it The functional groups on this molecule provide handles for introducing a wide variety of substituents, which can be used to tune the electronic and optical properties of the resulting materials. nih.govworldscientific.com

Organic Electronics: Thiophene-based materials are of great interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netmdpi.com The introduction of electron-donating or electron-withdrawing groups onto the thiophene backbone can alter the HOMO and LUMO energy levels, thereby tuning the material's semiconducting properties. nih.govcmu.edu this compound is an ideal starting point for creating a library of derivatives with systematically varied electronic properties.

Conducting Polymers: The synthesis of regioregular polythiophenes is crucial for achieving high charge carrier mobility. nih.gov The trimethylsilyl group in this compound can direct the regiochemistry of polymerization, leading to well-defined polymer structures with enhanced electronic performance. nih.govcmu.edu

Luminescent Materials: Functionalized thiophenes can exhibit interesting photophysical properties, including fluorescence. researchgate.net By incorporating different aromatic or heterocyclic moieties through the functionalization of this compound, it is possible to design new materials for applications in organic light-emitting diodes (OLEDs) and bioimaging. researchgate.netunibo.it

The following table illustrates how modifications to the this compound scaffold could be used to tune material properties for specific applications.

| Modification of this compound | Target Property | Potential Application |

| Introduction of electron-withdrawing groups at the 4-position | Lowered HOMO/LUMO levels | n-type semiconductors for OFETs. nih.govcmu.edu |

| Polymerization via cross-coupling at the 2- and 4-positions | Extended π-conjugation | Conducting polymers for OPVs. nih.govmdpi.com |

| Attachment of fluorescent moieties | Tunable emission wavelengths | Emissive layers in OLEDs, fluorescent probes for bioimaging. researchgate.net |

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Engineering

The full potential of this compound chemistry will be realized through interdisciplinary collaborations. The synthesis of novel derivatives is the domain of organic chemists, while the characterization of their material properties and their incorporation into devices requires the expertise of materials scientists and engineers. researchgate.netuniss.it

Future research should foster these collaborations to bridge the gap between molecular design and real-world applications. For example, a collaborative project could involve the synthesis of a series of this compound-derived polymers, the investigation of their thin-film morphology and charge transport properties, and the fabrication and testing of prototype OFETs or OPVs. Such an integrated approach is essential for accelerating the development of new technologies based on this versatile chemical compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Bromo-2-(trimethylsilyl)thiophene, and how can reaction conditions be optimized for yield and purity?

- Synthetic Routes :

- Bromination : Use N-bromosuccinimide (NBS) with FeBr₃ as a catalyst to introduce bromine at the 4-position of thiophene .

- Trimethylsilyl Introduction : React brominated intermediates with trimethylsilyl chloride (TMSCl) under inert conditions (e.g., THF, −78°C) with a strong base like LDA to install the TMS group at the 2-position .

- Optimization :

- Catalyst Loading : Adjust FeBr₃ concentration (0.1–1.0 eq.) to minimize byproducts.

- Temperature Control : Maintain low temperatures (−78°C to 0°C) during silylation to prevent desilylation.

- Purification : Use column chromatography (hexane/EtOAc) or recrystallization for high purity (>95%) .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Identify substitution patterns (e.g., bromine and TMS groups cause distinct deshielding effects). The TMS group shows a singlet at ~0.3 ppm in ¹H NMR .

- X-ray Crystallography : Resolve steric effects of the TMS group using SHELX software for structure refinement .

- Mass Spectrometry : Confirm molecular weight via EI-TOF (e.g., [M⁺] peak at m/z 248.0) .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the electronic structure and reactivity of this compound in cross-coupling reactions?

- Electronic Effects :

- The TMS group acts as an electron-donating substituent, stabilizing adjacent carbocations via σ*-π conjugation. This enhances regioselectivity in Suzuki-Miyaura couplings at the bromine site .

- DFT studies (B3LYP/6-31G*) show the TMS group reduces the HOMO-LUMO gap by 0.3 eV compared to non-silylated analogs, facilitating electron transfer in electropolymerization .

- Steric Hindrance : The bulky TMS group suppresses undesired β-hydride elimination in Stille couplings, improving coupling efficiency (>80% yield) .

Q. What experimental strategies address contradictions in reported regioselectivity during functionalization reactions?

- Contradiction Analysis :

- Divergent regioselectivity in nucleophilic substitutions (e.g., azide vs. thiol attacks) may arise from solvent polarity (e.g., DMSO favors SN2 at bromine, while THF promotes radical pathways) .

- Resolution Methods :

- Computational Modeling : Use Gaussian09 to map transition states and identify solvent-dependent pathways .

- Directed Lithiation : Block competing positions with TMS groups to enforce regioselectivity (e.g., 3-lithiation in TMS-protected thiophenes) .

Q. How can researchers design experiments to study substituent effects on the electropolymerization of thiophene derivatives?

- Experimental Design :

- Electrochemical Setup : Use cyclic voltammetry (0.1–1.5 V vs. Ag/Ag⁺) in anhydrous acetonitrile with 0.1 M TBAPF₆ as the electrolyte. Monitor oxidation potentials shifted by TMS groups (e.g., +0.2 V vs. non-silylated analogs) .

- Kinetic Monte Carlo Simulations : Model oligomerization pathways to predict polymer chain growth under varying temperatures (263–303 K) .

- Data Interpretation :

- Correlate HOMO stabilization (via DFT) with polymer conductivity. The TMS group’s inductive effect increases conductivity by 15% compared to methyl-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.